Cas no 1374524-68-1 (2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-)

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- structure
1374524-68-1 structure
Product Name:2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-
CAS-nummer:1374524-68-1
MF:C22H20O4
MW:348.391806602478
CID:2855071
PubChem ID:68026984
Update Time:2024-11-06

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 843G0TDV51
    • (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
    • 4,4'-(7-Hydroxy-8-methylchroman-3,4-diyl)diphenol
    • GTPL7961
    • DB13062
    • 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-
    • Q27083823
    • 4,4'-((3R,4S)-7-Hydroxy-8-methylchroman-3,4-diyl)diphenol
    • GLXC-15476
    • ME 344 [WHO-DD]
    • DTXSID701031261
    • 1374524-68-1
    • CHEMBL5314386
    • SCHEMBL10073998
    • UNII-843G0TDV51
    • CS-0063310
    • mTOR1/2 Kinase Inhibitor ME-344
    • (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-7-ol
    • Me 344
    • HY-112749
    • NS00073416
    • ME-344
    • Inchi: 1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1
    • InChI-sleutel: QVCAATSEPLQVBX-FPOVZHCZSA-N
    • LACHT: O1C2C(C)=C(C=CC=2[C@H](C2C=CC(=CC=2)O)[C@H](C2C=CC(=CC=2)O)C1)O

Berekende eigenschappen

  • Exacte massa: 348.13615911 g/mol
  • Monoisotopische massa: 348.13615911 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 453
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 69.9
  • Moleculair gewicht: 348.4
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